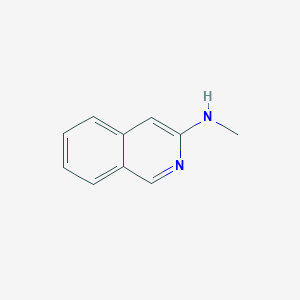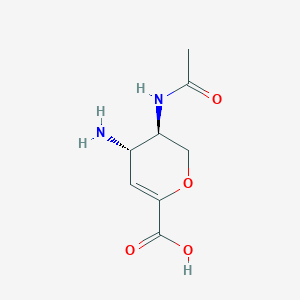
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately resulting in the death of the target cells.
Effets Biochimiques Et Physiologiques
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of bacterial and viral infections. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for lab experiments.
However, one of the main limitations of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI). One area of interest is the development of novel therapies for bacterial and viral infections. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been shown to be effective against a wide range of microorganisms, and further research may lead to the development of new antimicrobial agents based on its structure.
Another potential area of research is the development of new cancer therapies. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, and further research may lead to the development of new anticancer drugs based on its mechanism of action.
Finally, there is also potential for research on the use of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in other areas, such as the development of new materials or the synthesis of other chemical compounds. Its unique structure and properties make it a promising candidate for further research in a variety of fields.
Méthodes De Synthèse
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) can be synthesized by the condensation of L-threo-hex-2-enonic acid with N-acetylglycosylamine. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is then treated with sodium borohydride to reduce the imine group, yielding L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI).
Applications De Recherche Scientifique
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit antibacterial, antiviral, and anticancer activities. It has also been shown to inhibit the growth of various microorganisms, including Mycobacterium tuberculosis, Helicobacter pylori, and Staphylococcus aureus. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propriétés
Numéro CAS |
166830-64-4 |
|---|---|
Nom du produit |
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) |
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
(3R,4S)-3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(11)10-6-3-14-7(8(12)13)2-5(6)9/h2,5-6H,3,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
Clé InChI |
UQABNSRRVVDFPV-WDSKDSINSA-N |
SMILES isomérique |
CC(=O)N[C@H]1COC(=C[C@@H]1N)C(=O)O |
SMILES |
CC(=O)NC1COC(=CC1N)C(=O)O |
SMILES canonique |
CC(=O)NC1COC(=CC1N)C(=O)O |
Synonymes |
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



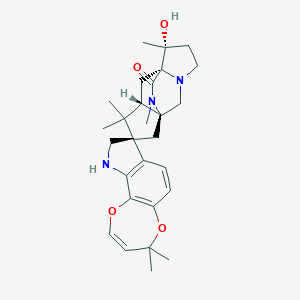
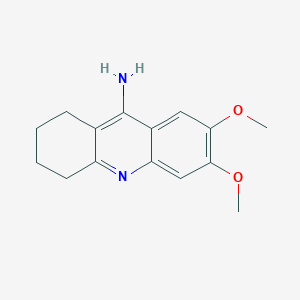
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)
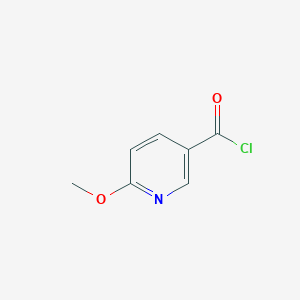
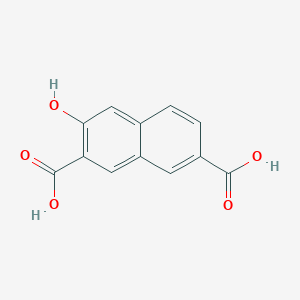
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
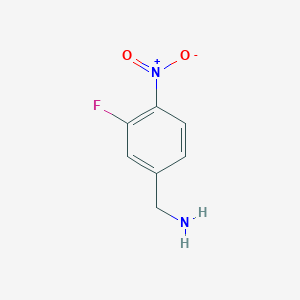

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)
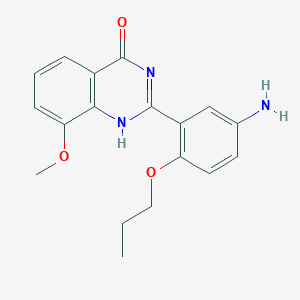
![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)
